molecular formula C12H16O4 B1380923 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol CAS No. 1820712-30-8

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

Cat. No. B1380923
CAS RN: 1820712-30-8
M. Wt: 224.25 g/mol
InChI Key: DVHAXISKUVMLSK-UHFFFAOYSA-N
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Description

Alcohols are organic compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . The “2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol” seems to be a complex alcohol with allyloxy and methoxy functional groups attached to a benzyl alcohol backbone.


Synthesis Analysis

Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . The synthesis of similar compounds often involves reactions with ketones and the use of nucleophiles .


Molecular Structure Analysis

The molecular structure of alcohols involves an -OH group attached to a carbon atom . The planes containing the π* orbitals of allyl alcohol and its alkoxy species, allyloxy, are tilted from the surface normal .


Chemical Reactions Analysis

Alcohols undergo various reactions, including oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . The oxidation of alcohols involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate .


Physical And Chemical Properties Analysis

Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases . The boiling points of the alcohols increase as the number of carbon atoms increases .

Scientific Research Applications

    Synthesis of Intermediates

    Alcohols like the one can be used to synthesize a wide range of valuable synthetic intermediates for applications in pharmaceuticals, materials science, and other fields of chemistry .

    Hydroacylation Reactions

    There has been research on the hydroacylation of similar compounds for the synthesis of chromanones, which are important in various chemical syntheses .

    Production of Valuable Chemicals

    Allyl ethers bearing free hydroxyl groups are valuable chemicals in many environmentally friendly industrial applications .

Mechanism of Action

Target of Action

It is known that allyloxy compounds can undergo reactions such as epoxidation . This suggests that the compound may interact with enzymes involved in oxidation reactions, such as cytochrome P450 enzymes .

Mode of Action

Based on the properties of allyloxy compounds, it can be hypothesized that the compound may undergo oxidation reactions, potentially leading to the formation of epoxides . These epoxides can further react with nucleophilic sites in biological molecules, leading to various downstream effects .

Biochemical Pathways

It is known that the metabolism of allylic alcohols involves oxidation reactions, potentially leading to the formation of epoxides . These reactions are part of the broader alcohol metabolism pathway, which involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

It is known that alcohol molecules are generally well-absorbed in the body and can distribute in both aqueous and lipid environments due to their amphiphilic nature . The metabolism of alcohol involves oxidation reactions, potentially leading to the formation of epoxides . The excretion of alcohol and its metabolites typically occurs through the kidneys .

Result of Action

It is known that the oxidation of allylic alcohols can lead to the formation of epoxides . These epoxides can react with nucleophilic sites in biological molecules, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol. For instance, the presence of other substances that can induce or inhibit the enzymes involved in alcohol metabolism can affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound and its metabolites .

properties

IUPAC Name

(2,4-dimethoxy-6-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-5-16-12-7-9(14-2)6-11(15-3)10(12)8-13/h4,6-7,13H,1,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHAXISKUVMLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OCC=C)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219954
Record name Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820712-30-8
Record name Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820712-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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